5-phosphonopentanoic Acid

Übersicht

Beschreibung

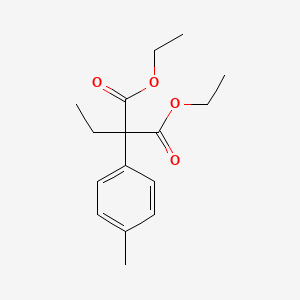

5-Phosphonopentanoic acid (5-PPA) is a naturally occurring organic compound with a wide range of applications in the scientific research field. It is a five-carbon chain molecule with a carboxylic acid group and a phosphonate group attached to the fifth carbon. 5-PPA has been used in a variety of research studies, from biochemistry to physiology, due to its unique properties, such as its ability to act as an inhibitor of enzymes. In

Wissenschaftliche Forschungsanwendungen

-

Neuroscience

- Application : 5-Phosphonopentanoic Acid, also known as AP5, is used as a biochemical tool to study various cellular processes . It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors .

- Method : AP5 blocks NMDA receptors in micromolar concentrations (~50 μM). It is sometimes used in conjunction with the calcium chelator BAPTA to determine whether NMDARs are required for a particular cellular process .

- Results : AP5 has been used to study NMDAR-dependent Long-Term Potentiation (LTP) in the mammalian hippocampus. It can block the conversion of a silent synapse to an active one, since this conversion is NMDA receptor-dependent .

-

Pharmacology

- Application : A study indicated that the neurotransmitter glutamate, along with the compounds N-methyl-D-aspartate (NMDA) and D-(2)-2-amino-5-phosphonopentanoic acid (AP5), acts as positive allosteric modulators of inhibitory glycine receptors .

- Method : The study was conducted in primary cultured spinal cord neurons, spinal cord slice, and Xenopus laevis oocytes expressing recombinant human glycine receptors .

- Results : Despite extensive efforts, the study was unable to reproduce the finding that glutamate, AP5, and NMDA positively modulate glycine receptor currents .

-

Endocrinology

- Application : AP5 has been used to study the role of neuroexcitatory amino acids in generating intermittent hypothalamic GnRH release .

- Method : The study involved the administration of AP5 to male rats and observed its effect on pulsatile LH secretion .

- Results : AP5 resulted in a marked suppression of pulsatile LH secretion, suggesting that neuroexcitatory amino acids acting at the NMDA receptor may play a physiological role in generating the intermittent mode of hypothalamic GnRH release .

-

Neurobiology

- Application : AP5 has been used to study the induction of anxiety by orexin-A (ORX-A) into the bed nucleus of the stria terminalis (BNST) .

- Method : The study involved the administration of AP5 to the BNST to block the induction of anxiety .

- Results : The specific outcomes of this study are not detailed in the source, but the use of AP5 in this context suggests its potential role in studying anxiety-related behaviors .

-

Biochemistry

- Application : AP5 has been used to diminish glutamate-induced lactic dehydrogenase efflux in cultured rat cerebellar granule cells .

- Method : The study involved the administration of AP5 to these cells and observed its effect on lactic dehydrogenase efflux .

- Results : AP5 was found to diminish the efflux, indicating its potential role in studying cellular processes related to glutamate activity .

-

Pharmacology

- Application : AP5 has been used to study the neurotoxic effects of 3-nitropropionic acid on organotypic striatal and corticostriatal slice cultures .

- Method : The study involved the administration of AP5 to these cultures and observed its effect on the neurotoxic effects of 3-nitropropionic acid .

- Results : The specific outcomes of this study are not detailed in the source, but the use of AP5 in this context suggests its potential role in studying neurotoxicity .

-

Neuroscience

- Application : AP5 is used to block the cellular analog of classical conditioning in the sea slug Aplysia californica, and has similar effects on Aplysia long-term potentiation (LTP), since NMDA receptors are required for both .

- Method : AP5 blocks NMDA receptors in micromolar concentrations (~50 μM). It is sometimes used in conjunction with the calcium chelator BAPTA to determine whether NMDARs are required for a particular cellular process .

- Results : In general, AP5 is very fast-acting within in vitro preparations, and can block NMDA receptor action at a reasonably small concentration .

-

Neurobiology

- Application : AP5 has been used to block the NMDA-induced increase in intracellular Ca2+ and its effect on protein synthesis in cortical neurons .

- Method : The study involved the administration of AP5 to these neurons and observed its effect on the NMDA-induced increase in intracellular Ca2+ .

- Results : The specific outcomes of this study are not detailed in the source, but the use of AP5 in this context suggests its potential role in studying cellular processes related to NMDA activity .

-

Pharmacology

- Application : AP5 has been used to study the roles of NMDAR LTP in pain systems, especially in the condition of chronic pain .

- Method : Pre-treatment with the NMDAR antagonist d-2-amino-5-phosphonopentanoic acid (AP5) prevents the induction of LTP .

- Results : Subsequent pharmacological and genetic studies have confirmed that NMDAR LTP in the hippocampus play important roles in spatial memory of the hippocampus .

Eigenschaften

IUPAC Name |

5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCXIPMQBWAVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378725 | |

| Record name | 5-phosphonopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phosphonopentanoic Acid | |

CAS RN |

5650-84-0 | |

| Record name | 5-phosphonopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B1620607.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)